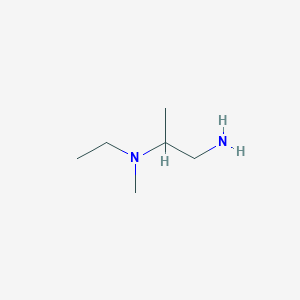

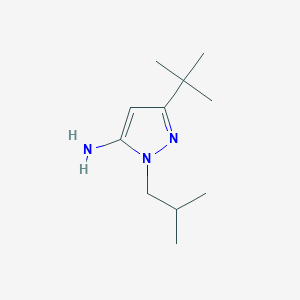

(1-Aminopropan-2-yl)(ethyl)methylamine

Vue d'ensemble

Description

Synthesis Analysis

Amines, such as “(1-Aminopropan-2-yl)(ethyl)methylamine”, can be synthesized through various methods. One common method involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives . The exact synthesis process for “(1-Aminopropan-2-yl)(ethyl)methylamine” would depend on the specific reactants and conditions used.Molecular Structure Analysis

The molecular structure of amines, including “(1-Aminopropan-2-yl)(ethyl)methylamine”, is determined by the number of carbon atoms bonded directly to the nitrogen atom . In this case, the nitrogen atom is bonded to three carbon atoms, making it a tertiary amine .Chemical Reactions Analysis

Amines, including “(1-Aminopropan-2-yl)(ethyl)methylamine”, can undergo a variety of chemical reactions. For instance, they can react with primary amines to form imines . The specific reactions that “(1-Aminopropan-2-yl)(ethyl)methylamine” undergoes would depend on the reactants and conditions present.Physical And Chemical Properties Analysis

Amines have various physical and chemical properties. For instance, they can be classified as primary, secondary, or tertiary based on the number of carbon atoms bonded directly to the nitrogen atom . They also have varying boiling points . The specific physical and chemical properties of “(1-Aminopropan-2-yl)(ethyl)methylamine” would depend on its molecular structure and environmental conditions.Applications De Recherche Scientifique

Biocatalytic Reductive Amination

The compound (1-Aminopropan-2-yl)(ethyl)methylamine has been utilized in biocatalytic reductive amination processes. This involves the conversion of carbonyl compounds to their corresponding amines using enzymes known as amine dehydrogenases (AmDHs). These enzymes have been shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes, with conversions up to 97.1% at 50 mM concentration, and moderate to high enantioselectivities .

Synthesis of Chiral Drug Intermediates

In the field of drug synthesis, this compound plays a role in the stereoselective reduction of α-keto esters, which are key intermediates for producing retinoic acid receptor modulators. These modulators have applications as anticancer and dermatological drugs. The process has been reported to yield high efficiency and selectivity .

Design of Piperidine Derivatives

Piperidine derivatives, which are important building blocks in medicinal chemistry, have been synthesized using (1-Aminopropan-2-yl)(ethyl)methylamine. These derivatives are used as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), showcasing the compound’s significance in the development of targeted therapies .

Mécanisme D'action

Target of Action

Amines, in general, are known to interact with various biological targets, including enzymes and receptors, influencing numerous biochemical processes .

Mode of Action

For instance, they can form hydrogen bonds with water molecules, even in the case of tertiary amines . This interaction could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

For example, certain bacteria can metabolize amines, leading to the formation of aldehydes .

Pharmacokinetics

Amines are generally known to be soluble in water, which could potentially influence their bioavailability .

Result of Action

Amines can have various effects at the molecular and cellular level, depending on their specific structure and the biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-Aminopropan-2-yl)(ethyl)methylamine. For instance, the presence of certain ions in the media can prevent the formation of aldehydes, a potential metabolic product of amines . Additionally, the compound’s solubility in water could be influenced by environmental factors such as pH and temperature .

Safety and Hazards

The safety and hazards associated with amines, including “(1-Aminopropan-2-yl)(ethyl)methylamine”, can vary. For instance, some amines are combustible, harmful in contact with skin, and cause severe skin burns and eye damage . They may also be harmful to aquatic life . It’s important to handle these substances with care and follow safety precautions.

Propriétés

IUPAC Name |

2-N-ethyl-2-N-methylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-4-8(3)6(2)5-7/h6H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDYUDYLASJGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1462492.png)

![(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1462494.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide](/img/structure/B1462498.png)

![2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B1462507.png)

![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1462510.png)